2-Phenylpyrimidin-4-amine

Übersicht

Beschreibung

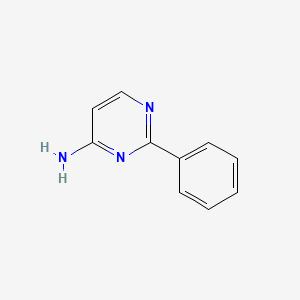

2-Phenylpyrimidin-4-amine, also known as 4-Phenylpyrimidin-2-amine, is an organic compound with the empirical formula C10H9N3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of 2-Phenylpyrimidin-4-amine derivatives has been studied extensively. For instance, a study conducted a quantitative high throughput screen of over 400,000 compounds and subsequent medicinal chemistry optimization of small molecules that inhibit the deubiquitinating activity of USP1/UAF1 . This led to the identification of ML323 and related N-benzyl-2-phenylpyrimidin-4-amine derivatives, which possess nanomolar USP1/UAF1 inhibitory potency .

Molecular Structure Analysis

The molecular structure of 2-Phenylpyrimidin-4-amine consists of a pyrimidine ring attached to a phenyl group . The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The phenyl group is a six-membered carbon ring, akin to a benzene ring .

Chemical Reactions Analysis

The chemical reactions involving 2-Phenylpyrimidin-4-amine are primarily related to its role as a potent inhibitor of the deubiquitinating activity of USP1/UAF1 . The compound has been shown to have a strong correlation between compound IC50 values for USP1/UAF1 inhibition and activity in nonsmall cell lung cancer cells .

Physical And Chemical Properties Analysis

2-Phenylpyrimidin-4-amine is a solid compound with a molecular weight of 171.20 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 1.5 .

Wissenschaftliche Forschungsanwendungen

Antitrypanosomal Activity

2-Phenylpyrimidin-4-amine derivatives have been found to exhibit antitrypanosomal activity . They have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness . Some of the compounds exhibited quite good antitrypanosomal activity .

Antiplasmodial Activity

These compounds have also shown antiplasmodial activity . They have been tested against Plasmodium falciparum NF54, a causative organism of malaria . Some of the compounds showed excellent antiplasmodial activity .

Antitumor Activity

A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, which are related to 2-Phenylpyrimidin-4-amine, has been designed and synthesized . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

CDK6 Inhibitory Activity

These compounds have been tested for their CDK6 inhibitory activities . CDK6 is a cyclin-dependent protein kinase, which plays crucial roles in the regulation of cell cycle and transcription . Therefore, CDK6 inhibitors have been considered as promising targets for the treatment of cancers and other diseases .

Drug Design and Synthesis

2-Phenylpyrimidin-4-amine and its derivatives have been used in the design and synthesis of new compounds with potential biological activities . By incorporating the 2,3-positions of pyrrole into the 5, 6-positions of N‑phenylpyrimidin-2-amine, novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives have been designed and synthesized .

ADME Prediction Analysis

In order to expand current knowledge about the features responsible for the biological activity of new 5-iminomethylpyrimidine derivatives, ADME prediction analyses have been carried out . ADME stands for Absorption, Distribution, Metabolism, and Excretion, which are important factors to consider in drug design .

Wirkmechanismus

Target of Action

2-Phenylpyrimidin-4-amine primarily targets the USP1/UAF1 Deubiquitinase complex . This complex is a known regulator of DNA damage response and has been implicated in the pathogenesis of many human diseases, including cancer .

Mode of Action

2-Phenylpyrimidin-4-amine interacts with the USP1/UAF1 complex, inhibiting its deubiquitinating activity . This inhibition leads to an increase in monoubiquitinated PCNA (Ub-PCNA) levels .

Biochemical Pathways

The primary biochemical pathway affected by 2-Phenylpyrimidin-4-amine is the ubiquitin-proteasome pathway . Ubiquitination is a reversible process counter-regulated by enzymes known as deubiquitinases (DUBs), which catalyze the removal of ubiquitin from modified proteins . By inhibiting the USP1/UAF1 complex, 2-Phenylpyrimidin-4-amine disrupts this balance, leading to changes in the ubiquitination status of proteins .

Pharmacokinetics

The compound’s ability to inhibit the usp1/uaf1 complex at nanomolar concentrations suggests it has good bioavailability .

Result of Action

The inhibition of the USP1/UAF1 complex by 2-Phenylpyrimidin-4-amine leads to increased levels of Ub-PCNA and decreased cell survival . This suggests that the compound has potential anticancer activity, particularly against non-small cell lung cancer .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFORUTXEPGVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496599 | |

| Record name | 2-Phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpyrimidin-4-amine | |

CAS RN |

33630-25-0 | |

| Record name | 2-Phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

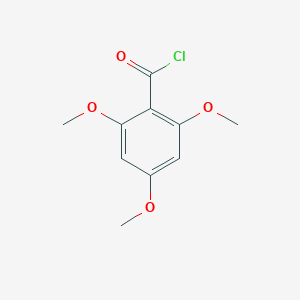

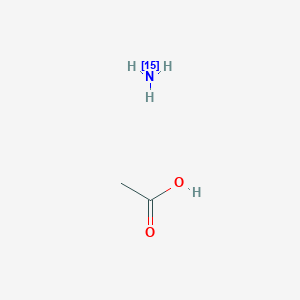

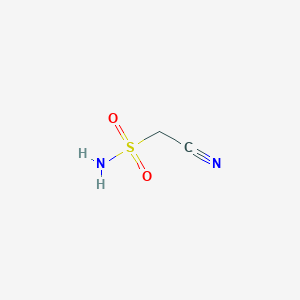

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)

![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)